molecular formula C16H21N3O6S B1665475 Amoxicillin trihydrate CAS No. 61336-70-7

Amoxicillin trihydrate

Cat. No.: B1665475
CAS No.: 61336-70-7
M. Wt: 383.4 g/mol
InChI Key: AIPFZZHNBUVELL-YWUHCJSESA-N
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Mechanism of Action

Target of Action

Amoxicillin trihydrate primarily targets penicillin-binding proteins (PBPs) , which are crucial for bacterial cell wall synthesis . These proteins play a significant role in the final stages of assembling the bacterial cell wall, making them essential for bacterial survival and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By disrupting this pathway, this compound causes an accumulation of cell wall precursors and activates autolytic enzymes, further degrading the cell wall. This cascade of events ultimately leads to bacterial cell death.

Pharmacokinetics

This compound exhibits the following ADME properties:

These properties ensure that this compound maintains effective concentrations in the body to exert its antibacterial effects.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of bacterial cell wall integrity , leading to cell lysis and death . This bactericidal effect is particularly effective against gram-positive bacteria, which have a thick peptidoglycan layer in their cell walls .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound . For instance, acidic environments can enhance its stability and absorption, while extreme temperatures may degrade the compound . Additionally, the presence of beta-lactamase-producing bacteria can inactivate amoxicillin, necessitating the use of beta-lactamase inhibitors like clavulanic acid to enhance its efficacy .

This compound remains a cornerstone in the treatment of bacterial infections due to its broad-spectrum activity and favorable pharmacokinetic profile.

: DrugBank : Wikipedia : Medicine.com : Europe PMC : Amoxicillin Info : DrugBank

Biochemical Analysis

Biochemical Properties

Amoxicillin trihydrate exhibits antibacterial activity against a broad spectrum of Gram-positive and a limited range of Gram-negative organisms . Its mode of action involves the inhibition of bacterial cell wall synthesis . The compound is slightly soluble in water and dissolves in dilute acids and dilute solutions of alkali hydroxides .

Cellular Effects

This compound is used to treat bacterial infections caused by susceptible strains of bacteria . It has been shown to have effects on various types of cells and cellular processes. For example, it can influence cell function by disrupting the synthesis of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The mechanism of action of this compound involves competitively inhibiting penicillin-binding proteins, which are responsible for the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the crystallinity and thermal stability of this compound powders increase as the powder pH increases . This suggests that the compound’s stability and degradation may be influenced by pH conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it is approved for use as this compound for oral suspensions equivalent to 40 mg amoxicillin twice daily for piglets under 4.5 kg

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver, with less than 30% being biotransformed . About 60% of an oral dose of amoxicillin is excreted unchanged in the urine within 6 hours by glomerular filtration and tubular secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of amoxicillin trihydrate involves multiple steps, starting with the synthesis of penicillin G, followed by the production of 6-aminopenicillanic acid (6-APA). The process includes isolation, purification, and crystallization steps . One innovative method involves an in-situ process using sugarcane juice, which eliminates the need for isolating intermediates, making it cost-effective and environmentally friendly .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes to produce penicillin G, which is then chemically converted to 6-APA. This intermediate is then acylated with p-hydroxyphenylglycine to form amoxicillin, which is subsequently crystallized to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions: Amoxicillin trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

61336-70-7

Molecular Formula

C16H21N3O6S

Molecular Weight

383.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate

InChI

InChI=1S/C16H19N3O5S.H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1H2/t9-,10-,11+,14-;/m1./s1

InChI Key

AIPFZZHNBUVELL-YWUHCJSESA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.O

SMILES

O=C([C@@H](C(C)(C)S[C@]1([H])[C@@H]2NC([C@H](N)C3=CC=C(O)C=C3)=O)N1C2=O)O.[H]O[H].[H]O[H].[H]O[H]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O

Appearance

Solid powder

Color/Form

Crystals from water

melting_point

194 °C

61336-70-7

physical_description

Off-white solid;  [HSDB]
Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

26787-78-0 (Parent)

shelf_life

>2 years if stored properly

solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Soluble in water
1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol
9.58e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Actimoxi
Amoxicillin
Amoxicillin Anhydrous
Amoxicillin monopotassium salt
Amoxicillin monosodium salt
Amoxicillin Sodium
Amoxicillin trihydrate
Amoxicillin, (R*)-isomer
Amoxicilline
Amoxil
Amoxycillin
BRL 2333
BRL-2333
BRL2333
Clamoxyl
Clamoxyl G.A.
Clamoxyl parenteral
Hydroxyampicillin
Penamox
Polymox
Trimox
Wymox

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of amoxicillin trihydrate?

A1: this compound is a β-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This disruption in cell wall integrity leads to bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H19N3O5S•3H2O. [] It has a molecular weight of 419.45 g/mol. []

Q3: What spectroscopic data is available for characterizing this compound?

A3: this compound can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, such as the β-lactam ring and amino groups. [, ]
  • UV-Vis Spectroscopy: Used for quantitative analysis, particularly in determining drug release profiles and stability studies. [, , , , ]

Q4: How stable is this compound in different pH environments?

A4: this compound exhibits pH-dependent stability. It is most stable in the pH range of 5 to 7. [] Degradation increases in highly acidic or basic conditions. []

Q5: How does the storage temperature affect the stability of reconstituted this compound oral suspension?

A5: The stability of reconstituted this compound oral suspension is significantly affected by storage temperature. [, ] Storage at refrigerated temperatures (2-8°C) generally maintains stability for longer periods compared to room temperature or elevated temperatures. [, ] Higher temperatures accelerate degradation processes. [, ]

Q6: What strategies can be employed to enhance the stability and bioavailability of this compound?

A6: Several strategies can enhance this compound formulation:

  • Microencapsulation: Encapsulating the drug within a polymer matrix can protect it from degradation and control its release. [, ]
  • Floating Drug Delivery Systems (FDDS): These systems prolong the drug's residence time in the stomach, potentially improving absorption and bioavailability, particularly for treating Helicobacter pylori. [, , , ]
  • Co-crystallization: Forming co-crystals with other compounds can modify the drug's physicochemical properties, potentially improving its solubility, stability, and release characteristics. []

Q7: What are the advantages of using mucoadhesive microspheres for delivering this compound?

A7: Mucoadhesive microspheres offer several advantages:

  • Prolonged Gastric Residence Time: The mucoadhesive properties of the microspheres allow them to adhere to the stomach lining, increasing the drug's contact time with the target site. [] This is particularly beneficial for treating H. pylori infections, which reside in the stomach. []
  • Controlled Drug Release: Microspheres can be designed to release the drug in a sustained manner, maintaining therapeutic drug levels for extended periods. []

Q8: Can this compound be incorporated into a colon-specific drug delivery system?

A8: Yes, research shows potential for colon-specific delivery using gum ghatti-based cross-linked hydrogels. [] These hydrogels exhibit pH-dependent release, with minimal drug release in acidic and neutral environments, making them suitable for targeted delivery to the colon, where the pH is higher. []

Q9: What analytical techniques are commonly employed to quantify this compound in pharmaceutical formulations?

A9: Several analytical techniques are used:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for the separation, identification, and quantification of this compound in various matrices. [, , , , , ]
  • UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective for quantifying this compound, often used in dissolution studies and stability testing. [, , , , ]

Q10: How is the quality of this compound dispersible tablets ensured?

A10: Quality control of this compound dispersible tablets involves various tests:

  • Disintegration Test: Ensures that the tablets disintegrate rapidly in water, forming a uniform dispersion. []
  • Uniformity of Dispersion Test: Verifies the uniformity of the drug's distribution in the medium after disintegration. []
  • Dissolution Testing: Evaluates the drug release rate from the tablets, ensuring it meets the required specifications. []

Q11: What is the impact of micronization on the bioavailability of this compound?

A11: Micronization, reducing particle size, can enhance the oral bioavailability of this compound. [] Smaller particles have an increased surface area, potentially leading to faster dissolution and absorption in the gastrointestinal tract. [] Studies have shown that micronized this compound exhibits higher blood concentrations compared to non-micronized forms. []

Q12: How do different disintegrants affect the properties of this compound dispersible tablets?

A12: The type and concentration of disintegrants significantly influence the characteristics of dispersible tablets. [] Disintegrants like maize starch, crospovidone, croscarmellose sodium, and sodium starch glycolate are commonly used. [] The choice of disintegrant affects the tablet's disintegration time, dissolution rate, and overall performance. []

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